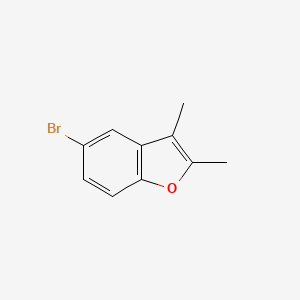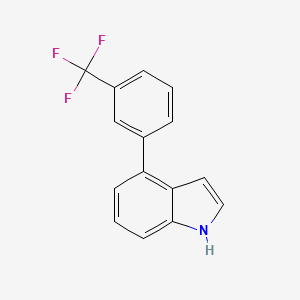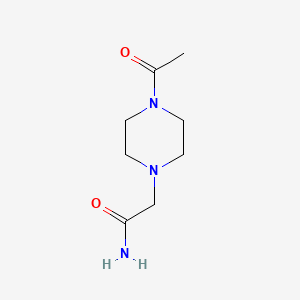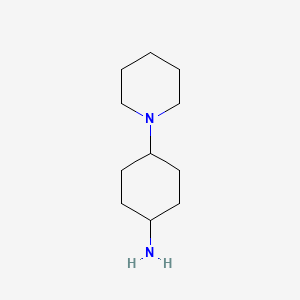
7-Fluor-4-hydroxy-3-nitrochinolin
Übersicht
Beschreibung
7-Fluoro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-hydroxy-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-hydroxy-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Fluorierte Chinoline, darunter 7-Fluor-4-hydroxy-3-nitrochinolin, haben eine bemerkenswerte antibakterielle Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antineoplastische Aktivität
Einige fluorierte Chinoline haben eine antineoplastische Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Enzyminhibition
Fluorierte Chinoline wurden als Inhibitoren verschiedener Enzyme gefunden . Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente für eine Vielzahl von Krankheiten genutzt werden.
Antimalarielle Aktivität
Das Chinolinsystem wird seit langem als Grundstruktur für die Suche nach synthetischen Antimalariamitteln verwendet . Fluorierte Chinoline, wie this compound, könnten die Wirksamkeit dieser Medikamente möglicherweise verbessern.
Antivirale Aktivität
Es wurde festgestellt, dass einige synthetische Chinoline antivirale Aktivitäten aufweisen . Fluorierte Chinoline könnten diese Eigenschaften möglicherweise verbessern und sie somit für die Entwicklung neuer antiviraler Medikamente nützlich machen.
Industrielle Anwendungen
Eine Reihe von fluorierten Chinolinen findet Anwendung in der Landwirtschaft und auch als Bestandteile für Flüssigkristalle . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Anwendungen haben könnte.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 7-Fluoro-4-hydroxy-3-nitroquinoline and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 7-Fluoro-4-hydroxy-3-nitroquinoline can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 7-Fluoro-4-hydroxy-3-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, 7-Fluoro-4-hydroxy-3-nitroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-4-hydroxy-3-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-4-hydroxy-3-nitroquinoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of 7-Fluoro-4-hydroxy-3-nitroquinoline is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
7-Fluoro-4-hydroxy-3-nitroquinoline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Fluoro-4-hydroxy-3-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 7-Fluoro-4-hydroxy-3-nitroquinoline may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)
![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
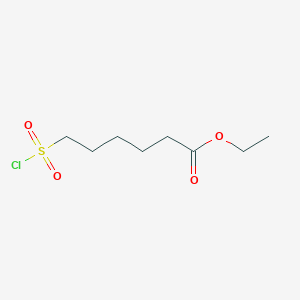
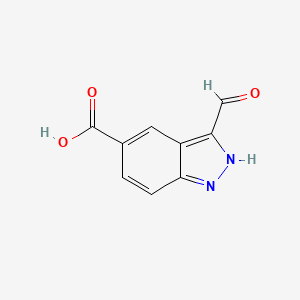
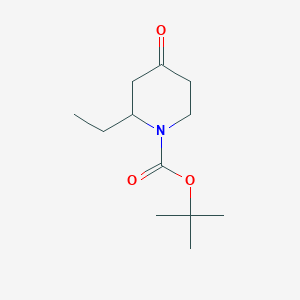

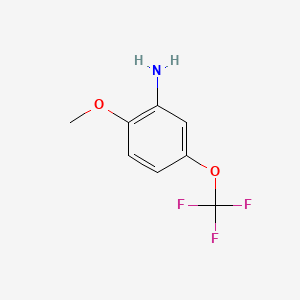
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
